Tert-butyl 4-nitrosopiperazine-1-carboxylate

Catalog No.
S8367912
CAS No.
M.F
C9H17N3O3
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-nitrosopiperazine-1-carboxylate

Product Name

Tert-butyl 4-nitrosopiperazine-1-carboxylate

IUPAC Name

tert-butyl 4-nitrosopiperazine-1-carboxylate

Molecular Formula

C9H17N3O3

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)11-4-6-12(10-14)7-5-11/h4-7H2,1-3H3

InChI Key

JSDOTLMZJULKCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)N=O

Tert-butyl 4-nitrosopiperazine-1-carboxylate is a chemical compound with the molecular formula C9H17N3O3C_9H_{17}N_3O_3 and a molecular weight of 215.24 g/mol. It appears as a white solid and is primarily used in pharmaceutical applications. The compound is notable for its nitroso functional group, which contributes to its reactivity and biological activity. Its CAS number is 877177-42-9, making it identifiable in chemical databases and literature .

Due to its functional groups:

  • Nucleophilic Substitution: The nitroso group can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic nitrogen atom.
  • Reduction Reactions: The nitroso group can be reduced to an amine under specific conditions, altering the compound's properties and reactivity.
  • Hydrolysis: This compound can hydrolyze in the presence of water, particularly under acidic or basic conditions, leading to the formation of piperazine derivatives.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.

Tert-butyl 4-nitrosopiperazine-1-carboxylate exhibits significant biological activity, particularly in pharmacology. Research indicates that compounds with nitroso groups often display:

  • Antimicrobial Properties: It may inhibit the growth of certain bacteria and fungi.
  • Cytotoxic Effects: Studies suggest potential cytotoxicity against various cancer cell lines, making it a candidate for anticancer drug development.
  • Modulation of Nitric Oxide Pathways: The nitroso moiety can influence nitric oxide signaling pathways, which are crucial in various physiological processes.

These properties highlight its potential use in therapeutic applications.

The synthesis of tert-butyl 4-nitrosopiperazine-1-carboxylate typically involves several steps:

  • Formation of Piperazine Derivative: Piperazine is reacted with tert-butyl chloroacetate to form tert-butyl piperazine-1-carboxylate.
  • Nitrosation: The resulting piperazine derivative is then treated with a nitrosating agent, such as sodium nitrite in an acidic medium, to introduce the nitroso group.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high purity levels suitable for research or pharmaceutical use.

Tert-butyl 4-nitrosopiperazine-1-carboxylate has several applications, particularly in:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various drugs due to its unique structural features.
  • Chemical Research: Utilized as a reagent in organic synthesis and medicinal chemistry studies.
  • Biological Studies: Employed in research exploring the mechanisms of action related to its biological activity.

The compound's versatility makes it valuable across multiple scientific disciplines.

Interaction studies involving tert-butyl 4-nitrosopiperazine-1-carboxylate focus on its effects on biological systems:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic effects.
  • Cell Line Studies: Assessing its cytotoxicity and efficacy against various cancer cell lines can help identify specific targets within cellular pathways.
  • In Vivo Studies: Animal models may be used to evaluate the pharmacokinetics and pharmacodynamics of this compound, providing data on its therapeutic potential.

These studies are crucial for understanding how this compound can be utilized effectively in medical applications.

Tert-butyl 4-nitrosopiperazine-1-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
PiperazineBasic structure without nitroso groupLacks the reactive nitroso functionality
Nitrosourea CompoundsContains nitroso groupsOften used as antitumor agents
Tert-butyl carbamateSimilar alkyl side chainLacks the nitroso group

Tert-butyl 4-nitrosopiperazine-1-carboxylate is unique due to its combination of piperazine structure with a nitroso group, which enhances its reactivity and biological activity compared to these similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Exact Mass

215.12699141 g/mol

Monoisotopic Mass

215.12699141 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-08-29

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